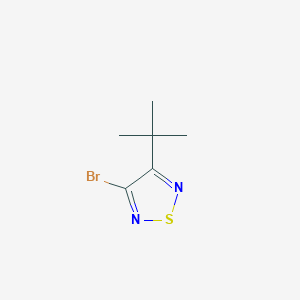
1,2,5-Thiadiazole, 3-bromo-4-(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Thiadiazole, 3-bromo-4-(1,1-dimethylethyl)- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Thiadiazole, 3-bromo-4-(1,1-dimethylethyl)- typically involves the bromination of a precursor thiadiazole compound. One common method involves the reaction of benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) with bromine under controlled conditions to selectively obtain the desired brominated product . The reaction conditions often include the use of solvents such as chloroform or dichloromethane and may require the presence of a catalyst to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2,5-Thiadiazole, 3-bromo-4-(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in redox reactions, altering its oxidation state and potentially forming new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and phenols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothiadiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
1,2,5-Thiadiazole, 3-bromo-4-(1,1-dimethylethyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2,5-Thiadiazole, 3-bromo-4-(1,1-dimethylethyl)- involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects . The exact mechanism can vary depending on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): A related compound with similar structural features but different electronic properties.
4,8-Dibromobenzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): Another brominated derivative with distinct reactivity and applications.
Uniqueness
1,2,5-Thiadiazole, 3-bromo-4-(1,1-dimethylethyl)- is unique due to its specific substitution pattern and the presence of the bulky tert-butyl group.
Properties
CAS No. |
151340-15-7 |
|---|---|
Molecular Formula |
C6H9BrN2S |
Molecular Weight |
221.12 g/mol |
IUPAC Name |
3-bromo-4-tert-butyl-1,2,5-thiadiazole |
InChI |
InChI=1S/C6H9BrN2S/c1-6(2,3)4-5(7)9-10-8-4/h1-3H3 |
InChI Key |
LUYWIYTZCPFMHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NSN=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


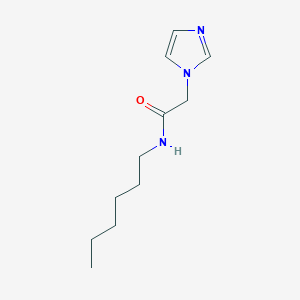
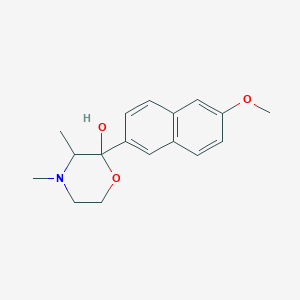


![N-[(1,3-Benzoselenazol-2-yl)sulfanyl]ethanamine](/img/structure/B12543116.png)
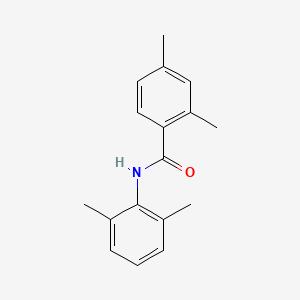

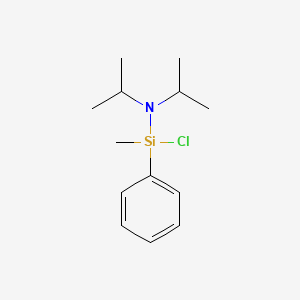
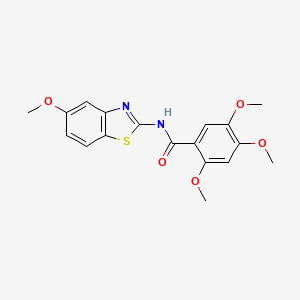
![4-[(1,2-Dihydrotetrazolo[1,5-a]quinazolin-5-yl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B12543138.png)

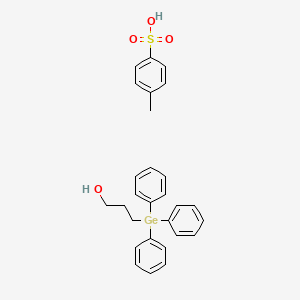
![4-[Methyl(propan-2-yl)amino]benzonitrile](/img/structure/B12543146.png)
![1-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-4-hydroxynaphthalen-2(1H)-one](/img/structure/B12543173.png)
